molecular formula C7H7F2N B1395744 2-(Difluoromethyl)-6-methylpyridine CAS No. 1029691-30-2

2-(Difluoromethyl)-6-methylpyridine

Cat. No. B1395744
CAS RN: 1029691-30-2
M. Wt: 143.13 g/mol
InChI Key: QUEDRKKLXVSNPQ-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are a class of molecules that have been the subject of significant research due to their potential applications in pharmaceuticals and agrochemicals . The difluoromethyl group (CF2H) is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances, particularly in the area of late-stage difluoromethylation . This involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds .


Chemical Reactions Analysis

Difluoromethylation reactions can occur at various sites on a molecule, including C (sp2) sites, through processes such as Minisci-type radical chemistry . These reactions have been facilitated by the development of multiple difluoromethylation reagents .

Scientific Research Applications

Photocatalytic Difluoromethylation Reactions

2-(Difluoromethyl)-6-methylpyridine can be used in photocatalytic difluoromethylation reactions . These reactions involve the introduction of difluoromethyl groups in the last stages of synthetic protocols. The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These properties are of considerable importance in pharmaceutical, agrochemical, and materials science .

Late-stage Difluoromethylation

This compound can also be used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Difluoromethylation of C(sp2)–H bond

Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .

Construction of C(sp3)–CF2H bonds

Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds . However, cases of stereoselective difluoromethylation are still limited .

Site-selective Installation of CF2H onto Large Biomolecules

An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Formation of X–CF2H bond

The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Nickel-Catalyzed Reductive Difluoromethylation

2-(Difluoromethyl)-6-methylpyridine can be used in nickel-catalyzed reductive difluoromethylation of aryl iodides .

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary widely depending on the specific compound and its intended use. For example, difluoromethylornithine (DFMO) inhibits ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway, making it a powerful tool in the fight against various viruses .

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary widely depending on the specific compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Research into difluoromethylation processes and the development of difluoromethylation reagents is ongoing, with the aim of improving access to molecules of pharmaceutical relevance . Photocatalytic difluoromethylation reactions are also an area of active research .

properties

IUPAC Name

2-(difluoromethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEDRKKLXVSNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716744
Record name 2-(Difluoromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-6-methylpyridine

CAS RN

1029691-30-2
Record name 2-(Difluoromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for producing 2-(Difluoromethyl)-6-methylpyridine-3,5-dicarboxylates as described in the research?

A1: The research outlines a two-step synthesis of 2-(Difluoromethyl)-6-methylpyridine-3,5-dicarboxylates [, ]. Initially, α,β-unsaturated trifluoromethyl ketones are reacted with primary enamines in the presence of phosphorus oxychloride/pyridine adsorbed on silica gel. This yields 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. Subsequently, a dehydrofluorination reaction is performed using DBU/piperazine, resulting in the desired 2-(Difluoromethyl)-6-methylpyridine-3,5-dicarboxylates.

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